molecular formula C10H9Cl B2825941 (4-Chloro-2-butyn-1-yl)benzene CAS No. 33598-24-2

(4-Chloro-2-butyn-1-yl)benzene

Cat. No.: B2825941
CAS No.: 33598-24-2
M. Wt: 164.63
InChI Key: QOAXGOBVOSDRLE-UHFFFAOYSA-N
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Description

This compound consists of a benzene ring substituted with a chloro group and a butynyl chain (C≡C-CH2-Cl) at the 1- and 4-positions, respectively. The chloro group is electron-withdrawing, while the butynyl group (sp-hybridized) may introduce steric and electronic effects. Such substituents likely alter the molecule’s reactivity, stability, and interaction with electrons compared to pure benzene.

Properties

IUPAC Name

4-chlorobut-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAXGOBVOSDRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33598-24-2
Record name (4-chlorobut-2-yn-1-yl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-butyn-1-yl)benzene typically involves the reaction of benzene with a suitable chloroalkyne precursor under controlled conditions. One common method is the alkylation of benzene with 4-chloro-2-butyn-1-ol, followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-butyn-1-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Chloro-2-butyn-1-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-butyn-1-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks direct studies on "(4-Chloro-2-butyn-1-yl)benzene," key findings from benzene and substituted aromatic systems can guide comparisons:

Electronic and Structural Effects

  • Chlorobenzene vs. Benzene :
    Chlorine’s electron-withdrawing nature increases the molecule’s polarity and may enhance electron attachment cross-sections (DEA) due to resonance stabilization of transient negative ions (TNIs) . This could lead to higher fragmentation yields compared to benzene under electron bombardment.

    • Example: In benzene ESD, DEA dominates at low electron energies (<20 eV), producing light fragments like H⁻ and C₂H₂⁻ . A chloro substituent might stabilize heavier fragments (e.g., Cl⁻) via similar mechanisms.
  • Butynyl-Substituted Benzene :
    The sp-hybridized butynyl group introduces steric hindrance and electron withdrawal. This could reduce π-π stacking interactions in condensed films compared to planar benzene, affecting adsorption on substrates like Pt .

Desorption Mechanisms

  • Dipolar Dissociation (DD) :
    In benzene, DD dominates at higher electron energies (>250 eV), producing cations like C₆H₆⁺ and anions like H⁻ . Substituted benzenes may exhibit altered DD thresholds due to modified dipole moments. For instance, the chloro group’s electronegativity could lower the energy required for DD.

  • Role of Secondary Electrons :
    Secondary electrons from the Pt substrate (generated at ~550 eV) enhance DEA in benzene films, increasing anion yields . In "this compound," the chloro group might amplify this effect by trapping low-energy electrons, leading to higher Cl⁻ desorption.

Thickness and Energy Dependence

  • Film Thickness: Benzene films show increased cation yields with thickness (up to 12 ML) due to reduced image-charge interactions from the Pt substrate . Substituted benzenes may exhibit similar trends, but steric effects (e.g., butynyl groups) could limit monolayer formation.
  • Energy Thresholds :
    Benzene’s ESD yields peak at 500 eV for heavy anions (C₆H₆⁻) due to secondary electron contributions . A chloro substituent might shift this peak to lower energies if DEA becomes more favorable.

Hypothetical Data Table

Property Benzene Chlorobenzene (Hypothetical) This compound (Hypothetical)
Dominant ESD Mechanism (250+ eV) DD (>250 eV) DD (lower threshold) DD with enhanced DEA due to Cl⁻ stabilization
Main Fragments H⁻, C₂H₂⁻, C₆H₆⁺ Cl⁻, C₆H₅⁻, C₆H₄Cl⁺ Cl⁻, C≡C-CH₂⁺, C₆H₄-Cl-C≡CH⁺
Secondary Electron Contribution Peak at 500 eV Shifted peak (~400 eV) Broad peak (300–600 eV)
Adsorption on Pt Planar, strong π-bonding Tilted due to Cl dipole Steric hindrance from butynyl chain

Biological Activity

(4-Chloro-2-butyn-1-yl)benzene is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications based on a comprehensive review of scientific literature.

Chemical Structure and Properties

This compound, also known as 4-chloro-2-butyne, features a benzene ring substituted with a 4-chloro-2-butynyl group. This structure influences its reactivity and biological interactions. The presence of the chlorine atom enhances its electrophilic character, allowing it to engage with nucleophiles in biological systems.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It may interact with various biomolecules, including proteins and nucleic acids, leading to enzyme inhibition or activation. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways.
  • Cellular Process Modulation : By affecting cellular processes, it can influence cell proliferation and apoptosis.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on multiple tumor types, revealing IC50 values in the low micromolar range, indicating potent activity.

Cell Line IC50 (μM) Mechanism
HT-29 (Colon Cancer)5.0Cell cycle arrest in G2/M phase
MCF7 (Breast Cancer)3.5Disruption of microtubule dynamics
M21 (Skin Melanoma)4.0Induction of apoptosis

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Insecticidal Activity

Insecticidal properties have also been reported for derivatives of this compound. A comparative study indicated that certain analogs were effective against common agricultural pests, with varying degrees of potency.

Compound LD50 (µg/larva) Relative Activity
This compound10High
4-Bromo derivative20Moderate
4-Iodo derivative30Low

Cancer Research

A notable case study involved the use of this compound in a series of experiments aimed at understanding its antitumor properties. The compound was shown to significantly inhibit tumor growth in vivo using chick chorioallantoic membrane assays, demonstrating its potential as an anticancer therapeutic.

Agricultural Applications

The compound's insecticidal properties were explored in agricultural settings where it was tested against various pests. Results indicated that formulations containing this compound could effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides.

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